molecular formula C25H36N4O B8150232 dynole 34-2

dynole 34-2

Cat. No.: B8150232
M. Wt: 408.6 g/mol
InChI Key: MYIMRONQBLZJFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

dynole 34-2 undergoes various chemical reactions, including:

Scientific Research Applications

dynole 34-2 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dynole 34-2 involves its interaction with specific molecular targets and pathways. The compound is known to inhibit protein kinase C (PKC), a key enzyme involved in various intracellular signaling pathways. By inhibiting PKC, the compound can modulate cellular processes such as proliferation, differentiation, and apoptosis . Additionally, it has been shown to interact with other receptors and enzymes, contributing to its diverse biological activities .

Comparison with Similar Compounds

dynole 34-2 can be compared with other similar compounds, such as:

Biological Activity

Dynole 34-2 is a potent inhibitor of dynamin GTPase activity, primarily affecting dynamin I. This compound has garnered attention for its significant biological activity, particularly in the context of cellular endocytosis and cancer cell proliferation. The following sections will detail its mechanisms of action, effects on various signaling pathways, and implications for therapeutic applications.

Chemical Profile

  • Chemical Name : 2-Cyano-3-[1-[3-(dimethylamino)propyl]-1H-indol-3-yl]-N-octyl-2-propenamide
  • Molecular Weight : 408.58 g/mol
  • IC50 Values :
    • Dynamin I Inhibition : 1.3 μM
    • Receptor-Mediated Endocytosis (RME) : 5.0 μM

This compound inhibits dynamin-dependent endocytosis (DDE), a critical process for various cellular functions, including receptor internalization and signal transduction. The compound's mechanism involves:

  • Inhibition of GTPase Activity : this compound effectively blocks the GTPase activity of dynamin, preventing the necessary membrane fission during endocytosis .
  • Impact on Signaling Pathways : The inhibition of DDE leads to decreased activation of several key signaling pathways, including:
    • IL-7 Signaling : this compound has been shown to reduce phosphorylation of Stat5, a critical component in IL-7 signal transduction in leukemia cells .
    • Notch1 Signaling : It also impairs Notch1 signaling by blocking receptor internalization, further affecting the growth and survival of leukemic stem cells .

Cell Proliferation and Apoptosis

This compound exhibits selective antiproliferative properties, particularly in dividing cancer cells. Research indicates that:

  • Induction of Apoptosis : Treatment with this compound leads to characteristic apoptotic features such as cell blebbing and DNA fragmentation in cancer cell lines like HeLa .
  • Cytokinesis Failure : The compound specifically targets the abscission stage of cytokinesis, resulting in multinucleation and cell death in dividing cells .

Case Studies

  • Acute Leukemia Models : In studies involving Ba/F3 IL-7R cells, this compound demonstrated dose-dependent cytotoxicity, correlating with inhibited Stat5 activation. This suggests potential therapeutic applications in overcoming chemoresistance in leukemia .
  • Endothelial Cells : The impact on endothelial cell function was assessed through receptor-mediated endocytosis assays, where this compound showed significant inhibition compared to control groups .

Comparative Analysis with Other Compounds

CompoundIC50 (Dynamin I)IC50 (RME)Mechanism
This compound1.3 μM5.0 μMInhibits GTPase activity
Dynasore~15 μM~80 μMInhibits dynamin-mediated RME
MiTMABNot specifiedNot specifiedPan-dynamin inhibitor

Properties

IUPAC Name

2-cyano-3-[1-[3-(dimethylamino)propyl]indol-3-yl]-N-octylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36N4O/c1-4-5-6-7-8-11-15-27-25(30)21(19-26)18-22-20-29(17-12-16-28(2)3)24-14-10-9-13-23(22)24/h9-10,13-14,18,20H,4-8,11-12,15-17H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYIMRONQBLZJFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNC(=O)C(=CC1=CN(C2=CC=CC=C21)CCCN(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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